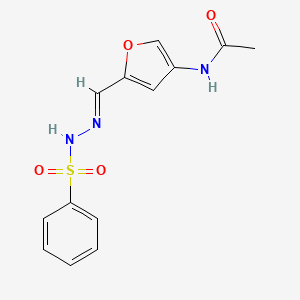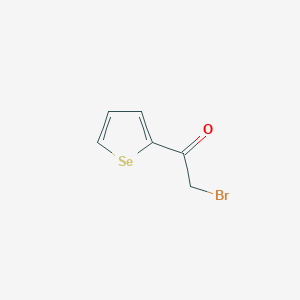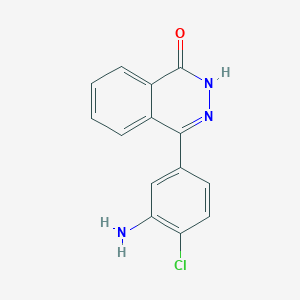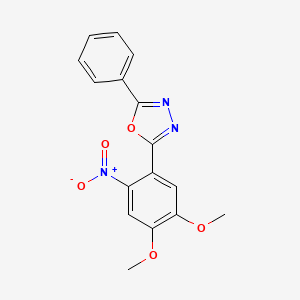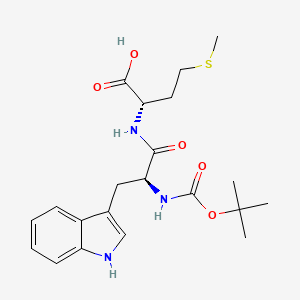
N-(tert-Butoxycarbonyl)-L-tryptophyl-L-methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butoxycarbonyl)-L-tryptophyl-L-methionine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino acid tryptophan, which is further linked to methionine. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions, ensuring that the amine does not react undesirably.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-tryptophyl-L-methionine typically involves the protection of the amino group of L-tryptophan with a Boc group, followed by coupling with L-methionine. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The coupling reaction with L-methionine can be facilitated using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-Butoxycarbonyl)-L-tryptophyl-L-methionine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or EDC.
Oxidation and Reduction: The methionine residue can undergo oxidation to form methionine sulfoxide or methionine sulfone under oxidative conditions.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC or EDC in the presence of a base like NMM.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products Formed
Deprotection: L-tryptophyl-L-methionine.
Coupling: Peptides or proteins with extended amino acid chains.
Oxidation: Methionine sulfoxide or methionine sulfone.
Aplicaciones Científicas De Investigación
N-(tert-Butoxycarbonyl)-L-tryptophyl-L-methionine is widely used in scientific research, particularly in the fields of:
Chemistry: As a protected amino acid derivative in peptide synthesis and organic synthesis.
Biology: In the study of protein structure and function, as well as in the synthesis of peptide-based drugs.
Medicine: As a precursor in the synthesis of therapeutic peptides and proteins.
Industry: In the production of peptide-based materials and bioconjugates.
Mecanismo De Acción
The mechanism of action of N-(tert-Butoxycarbonyl)-L-tryptophyl-L-methionine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of peptides and proteins .
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-Butoxycarbonyl)-L-tryptophan: Similar structure but without the methionine residue.
N-(tert-Butoxycarbonyl)-L-methionine: Similar structure but without the tryptophan residue.
N-(tert-Butoxycarbonyl)-L-phenylalanine: Another Boc-protected amino acid used in peptide synthesis.
Uniqueness
N-(tert-Butoxycarbonyl)-L-tryptophyl-L-methionine is unique due to the presence of both tryptophan and methionine residues, which allows for specific interactions and functionalities in peptide synthesis and biological studies. The combination of these amino acids can impart unique properties to the resulting peptides and proteins, making it valuable in various research and industrial applications .
Propiedades
| 54855-10-6 | |
Fórmula molecular |
C21H29N3O5S |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H29N3O5S/c1-21(2,3)29-20(28)24-17(18(25)23-16(19(26)27)9-10-30-4)11-13-12-22-15-8-6-5-7-14(13)15/h5-8,12,16-17,22H,9-11H2,1-4H3,(H,23,25)(H,24,28)(H,26,27)/t16-,17-/m0/s1 |
Clave InChI |
FHVIPHZTJSDHSF-IRXDYDNUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




